N-Boc-PEG8-alcohol
Overview
Description
N-Boc-PEG8-alcohol: is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, while the hydroxyl group allows for further derivatization or replacement with other reactive functional groups. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Mechanism of Action
Target of Action
N-Boc-PEG8-alcohol is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
this compound, as a part of a PROTAC molecule, connects two essential ligands: one for the E3 ubiquitin ligase and the other for the target protein . This enables the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a complex that degrades proteins, leading to the target protein’s degradation .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound, as part of a PROTAC, is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By manipulating this system, PROTACs can selectively degrade target proteins .
Pharmacokinetics
Its hydrophilic polyethylene glycol (peg) spacer is known to increase solubility in aqueous media , which could potentially enhance its bioavailability. The Boc-protected amino group can be deprotected under mild acidic conditions to form a free amine , which may also influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound, as part of a PROTAC, is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects at the molecular and cellular levels depending on the specific role of the target protein .
Action Environment
The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Boc group . Additionally, factors that affect the ubiquitin-proteasome system, such as temperature and the presence of other proteins, can also influence the action of the PROTAC .
Biochemical Analysis
Biochemical Properties
N-Boc-PEG8-alcohol plays a significant role in biochemical reactions, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome . The polyethylene glycol spacer in this compound increases solubility and reduces steric hindrance, facilitating interactions with enzymes and proteins. The hydroxyl group can be modified to introduce various functional groups, enabling the compound to interact with a wide range of biomolecules, including enzymes, proteins, and other cellular components .
Cellular Effects
This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, its role in PROTAC synthesis allows for the targeted degradation of specific proteins, which can alter cell function and behavior. For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into PROTACs, which mediate the targeted degradation of proteins. The compound’s polyethylene glycol spacer enhances solubility and reduces steric hindrance, allowing for efficient binding to target proteins and E3 ubiquitin ligases. The hydroxyl group can be modified to introduce various functional groups, enabling the compound to interact with a wide range of biomolecules. Upon binding, the PROTAC recruits the target protein to the E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its tert-butoxycarbonyl group can be deprotected under mild acidic conditions to form the free amine. Long-term studies have shown that this compound can maintain its activity and function over extended periods, although its effects on cellular function may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modulate cellular processes without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, such as cellular stress or apoptosis. Threshold effects have been observed in studies, indicating that there is a critical concentration above which the compound’s effects become pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s hydroxyl group can be modified to introduce various functional groups, enabling it to participate in diverse biochemical reactions. Additionally, this compound can influence the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, facilitating its movement within the cellular environment. The compound’s localization and accumulation can be influenced by its interactions with specific transporters and binding proteins, which can affect its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound’s polyethylene glycol spacer and hydroxyl group enable it to interact with various cellular compartments and organelles. Targeting signals and post-translational modifications can direct this compound to specific subcellular locations, where it can exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Boc-PEG8-alcohol typically begins with the selection of appropriate PEG and Boc-protected amine precursors.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure the stability of the PEG chain and the Boc group.
Industrial Production Methods:
Batch Processing: Industrial production of this compound often involves batch processing techniques where the reactions are carried out in large reactors with precise control over temperature, pressure, and pH.
Purification: The final product is purified using techniques such as chromatography to remove any impurities and ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in N-Boc-PEG8-alcohol can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Primary alcohols, amines.
Substitution Products: Halides, esters.
Scientific Research Applications
Chemistry:
Biology:
Bioconjugation: The compound is used in bioconjugation applications to attach biologically active molecules to PEG chains, enhancing their solubility and stability.
Medicine:
Drug Delivery: this compound is employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry:
Comparison with Similar Compounds
N-Boc-PEG4-alcohol: A shorter PEG chain with similar properties but lower solubility and flexibility.
N-Boc-PEG12-alcohol: A longer PEG chain with higher solubility and flexibility but may have different pharmacokinetic properties.
Uniqueness:
Optimal Chain Length: N-Boc-PEG8-alcohol offers a balance between solubility and flexibility, making it suitable for a wide range of applications.
Versatility: The presence of both hydroxyl and Boc-protected amino groups allows for diverse chemical modifications and applications
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43NO10/c1-21(2,3)32-20(24)22-4-6-25-8-10-27-12-14-29-16-18-31-19-17-30-15-13-28-11-9-26-7-5-23/h23H,4-19H2,1-3H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRVSFPIFWXKQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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